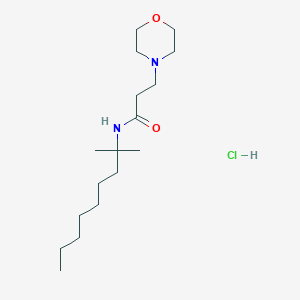
TR 428
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with the molecular formula C17H35ClN2O2 and a molecular weight of 334.9 g/mol. This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent, followed by the introduction of the propionamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholineethanamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 4-Morpholinebutanamide, N-(1,1-dimethyloctyl)-, hydrochloride
Uniqueness
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride stands out due to its specific alkyl chain length and the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
CAS No. |
111091-26-0 |
|---|---|
Molecular Formula |
C17H35ClN2O2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI Key |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Canonical SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Key on ui other cas no. |
111091-26-0 |
Synonyms |
TR 428 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















